molecular formula C27H25NO6S B2601386 ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 448214-85-5

ethyl 5-[N-(4-ethylbenzenesulfonyl)acetamido]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2601386
CAS No.: 448214-85-5
M. Wt: 491.56
InChI Key: HUUBRIJVSCFCIN-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS No. 448214-85-5. It is related to 2-Acetamido-5-ethylbenzenesulfonyl Chloride, which has a molecular weight of 261.73 and a molecular formula of C10H12ClNO3S .

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

  • Catalyzed Annulation Processes : Phosphine-catalyzed [3 + 2] annulation processes have been developed for synthesizing complex molecules, including ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, demonstrating the utility of catalyzed reactions in creating densely functionalized heterocycles potentially applicable to derivatives of the target compound (Andrews & Kwon, 2012).

  • Hydrodehalogenation and Reductive Radical Cyclization : Studies on tin-free hydrodehalogenation and reductive radical cyclization have shown efficient pathways to synthesize benzofuran derivatives, highlighting techniques that could be adapted for synthesizing or modifying compounds like the one of interest (Vaillard, Postigo, & Rossi, 2004).

  • Benzofuran Derivatives Synthesis : The synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives via one-pot reactions showcases the versatility of ethyl benzoate derivatives in constructing heterocyclic compounds, which could inform approaches to synthesizing related compounds (Gao et al., 2011).

Potential Biological Applications

  • Antimicrobial Screening : Benzofuran derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting a potential area of application for similar compounds in developing new antimicrobial agents (Kumari et al., 2019).

  • Copper(I)-Sulfonamide Catalysis : The use of copper(I)-sulfonamide systems for catalyzing the 1,4-addition of diorganozincs to α,β-unsaturated ketones, leading to β-substituted ketones, illustrates the catalytic potential of sulfonamide derivatives in synthetic organic chemistry (Kitamura et al., 2000).

Properties

IUPAC Name

ethyl 5-[acetyl-(4-ethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO6S/c1-4-19-11-14-22(15-12-19)35(31,32)28(18(3)29)21-13-16-24-23(17-21)25(27(30)33-5-2)26(34-24)20-9-7-6-8-10-20/h6-17H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUBRIJVSCFCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OCC)C4=CC=CC=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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